1-Oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Beschreibung

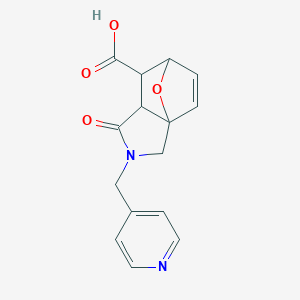

This compound (CAS 1164454-61-8) is a bicyclic isoindole derivative with a molecular formula of C₁₅H₁₄N₂O₄ and a molecular weight of 286.28 g/mol . Its structure features a pyridin-4-ylmethyl substituent at position 2 and a carboxylic acid group at position 7, embedded within a hexahydro-3a,6-epoxyisoindole scaffold.

Eigenschaften

IUPAC Name |

4-oxo-3-(pyridin-4-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-13-12-11(14(19)20)10-1-4-15(12,21-10)8-17(13)7-9-2-5-16-6-3-9/h1-6,10-12H,7-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRDXBPZTJBZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=NC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C15H14N2O4

- Molecular Weight : 286.28 g/mol

- CAS Number : 1164454-61-8

Synthesis

The compound can be synthesized through various methods involving cyclization reactions and modifications of existing pyridine derivatives. Specific procedures often include the use of boronic acids and glyoxylic acid in a Petasis reaction framework to yield desired derivatives with high efficiency .

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar compounds derived from pyridine and isoindole frameworks. For instance, derivatives with structural similarities have been evaluated against various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The compounds demonstrated significant cytotoxicity with IC50 values ranging from 7.7 to 14.2 µg/ml, indicating promising antitumor potential .

The biological activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) kinase. Compounds similar to this compound have shown moderate inhibition of EGFR with IC50 values in the micromolar range .

Case Studies

Several studies have focused on the biological evaluation of derivatives related to this compound:

- Antitumor Evaluation :

- EGFR Inhibition :

Data Tables

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Implications

The target compound’s structural analogs differ primarily in the substituent at position 2 and modifications to the carboxylic acid group. Key examples include:

Electronic and Steric Effects

- Pyridin-4-ylmethyl substituent : The nitrogen atom in the pyridine ring enables hydrogen bonding and π-π stacking, critical for interactions with biological targets .

- Halogenated analogs (e.g., 2-fluorobenzyl, 3-chlorophenyl): Fluorine and chlorine enhance electronegativity and participate in halogen bonding, improving binding affinity in protein-ligand interactions .

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., isopropyl carboxylate in ).

- Thermal stability : Analogous compounds with methoxyphenyl groups (e.g., isopropyl 2-(2-methoxyphenyl)-...) exhibit predicted boiling points >500°C, suggesting high thermal stability .

- Crystallography : X-ray studies on trans-6eA and cis-6eB methyl esters () highlight the role of substituents in dictating crystal packing and diastereomer stability .

Vorbereitungsmethoden

Introduction of the Pyridin-4-ylmethyl Group

The 2-position of the isoindole is functionalized via nucleophilic substitution or reductive amination. A two-step process is employed:

-

Synthesis of 4-Pyridinemethanol: Reduction of 4-pyridinecarboxylic acid methyl ester using sodium borohydride and lithium chloride in tetrahydrofuran (THF) yields 4-pyridinemethanol.

-

Alkylation: The alcohol is converted to a bromide (e.g., using PBr₃) and reacted with the isoindole nitrogen under basic conditions (K₂CO₃, DMF).

Example Protocol:

-

Substrate: 1-Oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

-

Alkylating Agent: 4-(Bromomethyl)pyridine (1.5 equiv)

-

Base: Triethylamine (2.0 equiv)

-

Solvent: Dimethylformamide (DMF)

Carboxylic Acid Derivatization

The 7-carboxylic acid group is introduced via hydrolysis of ester precursors. Methyl esters (synthesized via IMDA reactions) are saponified using aqueous NaOH or LiOH.

Hydrolysis Conditions:

-

Ester: Methyl 1-oxo-2-(pyridin-4-ylmethyl)-epoxyisoindole-7-carboxylate

-

Base: 2 M NaOH (3.0 equiv)

-

Solvent: Methanol/water (4:1)

-

Temperature: 60°C, 4 hours

Catalytic and Solvent Optimization

Solvent Effects

Catalytic Systems

Structural Characterization

X-ray crystallography confirms the exo-configuration of the epoxyisoindole core and the planar geometry of the pyridine ring. Key spectral data include:

-

¹H NMR (DMSO-d₆): δ 8.50 (d, J = 5.1 Hz, 2H, Py-H), 7.35 (d, J = 5.1 Hz, 2H, Py-H), 4.20 (s, 2H, CH₂-Py), 3.85–3.70 (m, 2H, epoxide).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.